

# 1,1-Diethoxyhexane-d10 chemical properties and stability

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## Compound of Interest

Compound Name: 1,1-Diethoxyhexane-d10

Cat. No.: B15562447

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## In-Depth Technical Guide: 1,1-Diethoxyhexane-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of **1,1-Diethoxyhexane-d10**. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

## Core Chemical Properties and Data

Quantitative data for **1,1-Diethoxyhexane-d10** is not readily available in public literature. The data presented below is for its non-deuterated analogue, 1,1-Diethoxyhexane, and serves as a close approximation. The primary difference for the deuterated compound will be its molecular weight.

Property	Value	Reference
Molecular Formula	C10H12D10O2	N/A
Molecular Weight	184.34 g/mol	N/A
CAS Number	Not available	N/A
Boiling Point	189 °C at 760 mmHg	[1]
Density	0.843 g/cm <sup>3</sup>	[1]
Refractive Index	1.4060-1.4100	[1]
Flash Point	43.8 °C	[1]
Vapor Pressure	0.804 mmHg at 25°C	[1]
Solubility	Insoluble in water.	N/A

## Stability Profile

The stability of **1,1-Diethoxyhexane-d10** is primarily dictated by its acetal functional group.

- To Bases and Nucleophiles: Acetals are stable in neutral to strongly basic environments.[2] [3] They do not react with common nucleophiles, organometallic reagents (like Grignard reagents), or hydrides under basic conditions.[2][3] This stability makes acetals excellent protecting groups for aldehydes and ketones during multi-step syntheses.[2][3]
- To Acids: Acetals are sensitive to acidic conditions, especially in the presence of water.[2] Acid-catalyzed hydrolysis will revert the acetal to its parent aldehyde (hexanal-d10) and alcohol (ethanol).[2] This reaction is reversible, and the removal of water is necessary to drive the formation of the acetal.[4]
- Storage: Based on safety data for similar compounds, **1,1-Diethoxyhexane-d10** should be stored in a tightly closed container in a dry and well-ventilated place, away from heat, sparks, and open flames.[5][6] Some acetals can form explosive peroxides upon prolonged storage, especially in the presence of air and light.[5] Therefore, storage under an inert atmosphere (e.g., nitrogen) and protection from light is recommended.

## Applications in Drug Development

Deuterated compounds like **1,1-Diethoxyhexane-d10** are valuable tools in pharmaceutical research and development.<sup>[7]</sup> The primary application of deuterium labeling is to enhance a drug's metabolic stability.<sup>[8]</sup>

- **Pharmacokinetic Studies:** A key application is in pharmacokinetic (PK) studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME).<sup>[9]</sup> By replacing hydrogen with deuterium, the C-D bond becomes stronger than the C-H bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes.<sup>[8]</sup> This "kinetic isotope effect" can lead to a longer drug half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.<sup>[8]</sup>
- **Metabolic Pathway Elucidation:** Deuterium-labeled compounds are used as tracers to identify and quantify metabolites.<sup>[7]</sup> The distinct mass of the deuterated compound allows for its easy detection and differentiation from its non-deuterated counterparts using mass spectrometry.<sup>[8]</sup>
- **Internal Standards:** Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative bioanalysis in methods like LC-MS/MS.<sup>[7]</sup>

## Experimental Protocols

While a specific protocol for the synthesis of **1,1-Diethoxyhexane-d10** is not available in the cited literature, a representative procedure can be derived from general methods for acetal synthesis and the preparation of deuterated aldehydes.<sup>[10][11][12]</sup>

### Representative Synthesis of **1,1-Diethoxyhexane-d10**

This protocol is a hypothetical adaptation and should be optimized for specific laboratory conditions.

**Objective:** To synthesize **1,1-Diethoxyhexane-d10** from hexanal-d10 and ethanol.

**Materials:**

- Hexanal-d10
- Anhydrous Ethanol (2.2 equivalents)
- Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Dean-Stark apparatus or molecular sieves
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

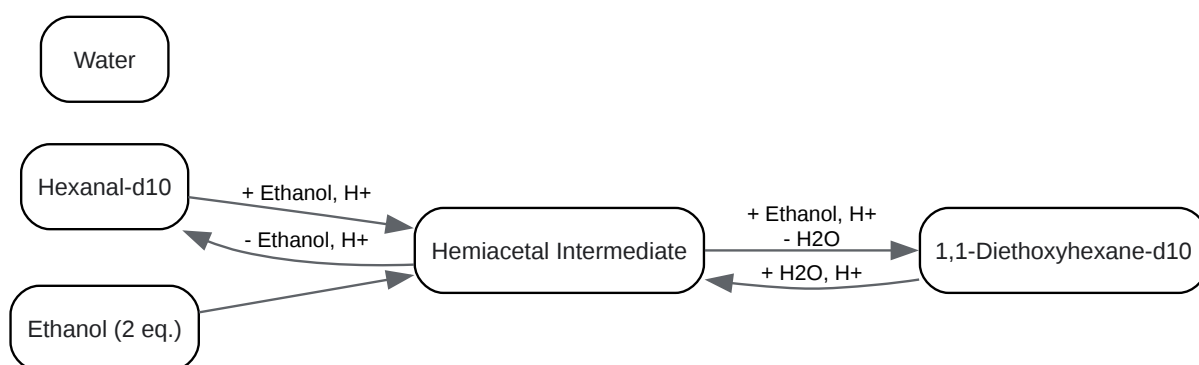
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexanal-d10 and the anhydrous solvent.
- Addition of Reagents: Add anhydrous ethanol (2.2 equivalents) to the flask.
- Catalysis: Add a catalytic amount of the anhydrous acid catalyst.
- Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.<sup>[4]</sup> Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether).

- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, and then filter.
- **Purification:** Remove the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.

## Visualizations

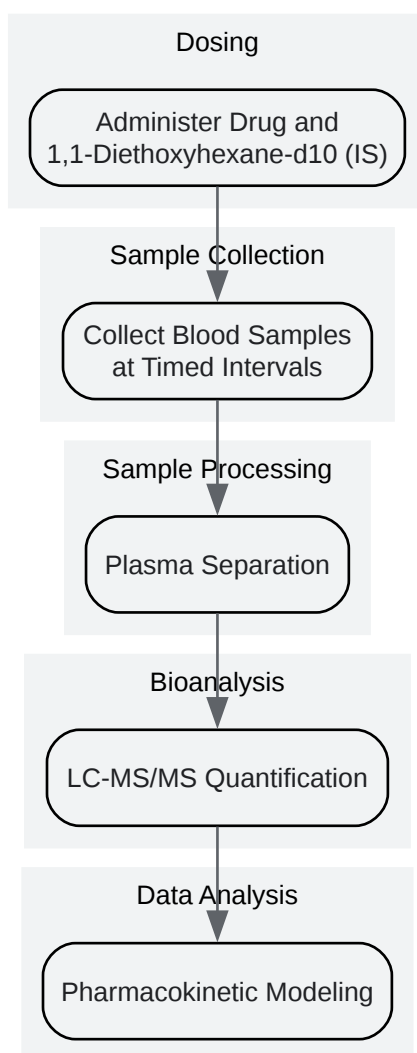
### Acetal Formation and Hydrolysis Pathway



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Caption: Acid-catalyzed formation and hydrolysis of an acetal.

### Experimental Workflow for a Pharmacokinetic Study



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Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.

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